molecular formula C25H23NO4S2 B281357 4-ETHOXY-N-{4-HYDROXY-3-[(4-METHYLPHENYL)SULFANYL]NAPHTHALEN-1-YL}BENZENE-1-SULFONAMIDE

4-ETHOXY-N-{4-HYDROXY-3-[(4-METHYLPHENYL)SULFANYL]NAPHTHALEN-1-YL}BENZENE-1-SULFONAMIDE

Cat. No.: B281357
M. Wt: 465.6 g/mol
InChI Key: SSNAWMZSWKDYCA-UHFFFAOYSA-N
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Description

4-ETHOXY-N-{4-HYDROXY-3-[(4-METHYLPHENYL)SULFANYL]NAPHTHALEN-1-YL}BENZENE-1-SULFONAMIDE is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ETHOXY-N-{4-HYDROXY-3-[(4-METHYLPHENYL)SULFANYL]NAPHTHALEN-1-YL}BENZENE-1-SULFONAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Naphthyl Intermediate: The synthesis begins with the preparation of the naphthyl intermediate. This can be achieved through a Friedel-Crafts acylation reaction, where naphthalene is reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Thioether Formation: The next step involves the introduction of the thioether group. This is typically done by reacting the naphthyl intermediate with 4-methylthiophenol under basic conditions.

    Sulfonamide Formation: The final step is the formation of the sulfonamide group. This is achieved by reacting the thioether intermediate with 4-ethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines from nitro groups.

    Substitution: Halogenated derivatives or other substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies could focus on its interaction with biological macromolecules and its potential as a lead compound for drug development.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its structure suggests it might interact with specific enzymes or receptors, making it a candidate for drug discovery programs targeting diseases like cancer or infectious diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics. Its sulfonamide group might also make it useful in the production of polymers or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 4-ETHOXY-N-{4-HYDROXY-3-[(4-METHYLPHENYL)SULFANYL]NAPHTHALEN-1-YL}BENZENE-1-SULFONAMIDE would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or modulating their activity. The sulfonamide group is known to mimic the structure of natural substrates, potentially allowing the compound to act as an enzyme inhibitor.

Comparison with Similar Compounds

Similar Compounds

  • 4-ETHOXY-N-{4-HYDROXY-3-[(4-METHYLPHENYL)SULFANYL]NAPHTHALEN-1-YL}BENZENE-1-SULFONAMIDE
  • This compound derivatives
  • Other sulfonamide-based compounds

Uniqueness

Compared to other similar compounds, this compound stands out due to its unique combination of functional groups

Properties

Molecular Formula

C25H23NO4S2

Molecular Weight

465.6 g/mol

IUPAC Name

4-ethoxy-N-[4-hydroxy-3-(4-methylphenyl)sulfanylnaphthalen-1-yl]benzenesulfonamide

InChI

InChI=1S/C25H23NO4S2/c1-3-30-18-10-14-20(15-11-18)32(28,29)26-23-16-24(31-19-12-8-17(2)9-13-19)25(27)22-7-5-4-6-21(22)23/h4-16,26-27H,3H2,1-2H3

InChI Key

SSNAWMZSWKDYCA-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C3=CC=CC=C32)O)SC4=CC=C(C=C4)C

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C3=CC=CC=C32)O)SC4=CC=C(C=C4)C

Origin of Product

United States

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